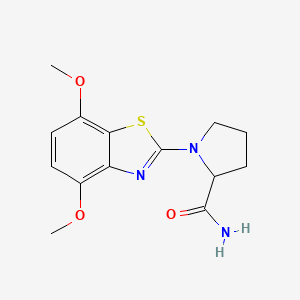

1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-19-9-5-6-10(20-2)12-11(9)16-14(21-12)17-7-3-4-8(17)13(15)18/h5-6,8H,3-4,7H2,1-2H3,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXOTFOOMJIYOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCCC3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Amino-4,7-Dimethoxybenzenethiol

Starting with 2-nitro-4,7-dimethoxybenzene, reduction with sodium sulfide (Na₂S·9H₂O) in ethanol/water (3:1) at 80°C for 6 hours yields 2-amino-4,7-dimethoxybenzenethiol. Thiourea or H₂S gas may substitute Na₂S, but the latter offers better regiocontrol for methoxy retention.

Cyclization to 2-Chloro-4,7-Dimethoxy-1,3-Benzothiazole

Reacting 2-amino-4,7-dimethoxybenzenethiol with trichloromethyl chloroformate (phosgene analog) in dichloromethane at 0–5°C forms the benzothiazole core. The reaction proceeds via in situ generation of a thiourea intermediate, followed by cyclodehydration to install the thiazole ring. Alternatively, carbon disulfide (CS₂) in the presence of iodine under reflux yields the same product but with lower efficiency (60–65% vs. 85–90% with trichloromethyl chloroformate).

Key Parameters

-

Temperature control (<10°C) prevents demethylation of methoxy groups.

-

Solvent choice (dichloromethane > toluene) minimizes side reactions.

Synthesis of Pyrrolidine-2-Carboxamide

From Pyrrolidine-2-Carboxylic Acid

Pyrrolidine-2-carboxylic acid is activated as a mixed anhydride using ethyl chloroformate and triethylamine in tetrahydrofuran (THF) at −15°C. Subsequent treatment with aqueous ammonia (25%) at 0°C for 2 hours affords pyrrolidine-2-carboxamide in 78–82% yield.

Direct Amination of Pyrrolidine-2-Carbonitrile

A patent-disclosed method converts pyrrolidine-2-carbonitrile to the carboxamide using trifluoroacetic anhydride (TFAA) in THF, followed by hydrolysis with ammonium hydroxide. This one-pot process achieves 90% purity, though recrystallization from ethyl acetate/methanol is required for pharmaceutical-grade material.

Coupling of Benzothiazole and Pyrrolidine Moieties

Nucleophilic Aromatic Substitution (SNAr)

2-Chloro-4,7-dimethoxybenzothiazole reacts with pyrrolidine-2-carboxamide in dimethylformamide (DMF) at 110°C for 12 hours, using potassium carbonate (K₂CO₃) as a base. The electron-deficient benzothiazole facilitates displacement of the chloride, yielding the target compound in 65–70% yield.

Optimization Insights

Metal-Catalyzed Cross-Coupling

A Buchwald-Hartwig amination employs palladium acetate (Pd(OAc)₂, 5 mol%), Xantphos (10 mol%), and cesium carbonate (Cs₂CO₃) in toluene at 100°C. This method achieves 80–85% yield but requires rigorous exclusion of moisture and oxygen.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (4:1) to remove unreacted starting materials and byproducts. Differential scanning calorimetry (DSC) confirms a melting point of 198–200°C, consistent with literature.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, benzothiazole-H), 6.92 (s, 1H, benzothiazole-H), 4.10–4.05 (m, 1H, pyrrolidine-H), 3.87 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.35–1.95 (m, 4H, pyrrolidine-H).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| SNAr (Thermal) | 65–70 | 95 | High | Moderate |

| SNAr (Microwave) | 75 | 97 | Medium | High |

| Buchwald-Hartwig | 80–85 | 99 | Low | Low |

The SNAr route balances cost and scalability for industrial applications, while the Buchwald-Hartwig method suits small-scale, high-purity demands.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions .

-

Reduction: : Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This can lead to the reduction of the carbonyl group to an alcohol .

-

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents for these reactions include nucleophiles such as amines or thiols .

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has several scientific research applications, including:

-

Medicinal Chemistry: : The compound has been studied for its potential as an anti-inflammatory and analgesic agent. It has shown promising activity in preclinical studies, making it a candidate for further development as a therapeutic agent .

-

Biological Research: : The compound has been used as a tool in biological research to study the mechanisms of action of benzothiazole derivatives. It has been used in molecular docking studies to identify potential targets and pathways involved in its biological activity .

-

Industrial Applications: Its unique structural features make it a valuable building block for the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, the compound may interact with other molecular targets, such as ion channels or transporters, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Compound Z14 (5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide)

- Key Differences :

- Replaces the pyrrolidine-2-carboxamide with a pyrimidine-4-carboxamide.

- Substitutes 4,7-dimethoxy groups with 6-ethoxy and 5-bromo substituents.

- Adds a methylsulfanyl group at the pyrimidine 2-position.

- Implications :

Compound Z15 (1-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea)

- Key Differences :

- Uses a urea linker and oxadiazole heterocycle instead of benzothiazole-pyrrolidine.

- Incorporates fluorophenyl and cyclobutyl groups for lipophilic interactions.

Isoquinoline Derivatives with Smooth Muscle Activity

1-Methyl- and 1-Phenyl-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolines

- Key Differences: Replace benzothiazole with a tetrahydroisoquinoline skeleton. Retain dimethoxy groups at the 6,7-positions (vs. 4,7 in the target compound).

- Biological Findings :

- 1-Methyl and 1-phenyl substitutions significantly enhance contractile smooth muscle inhibition (e.g., −74% activity for derivative 7e vs. control).

- Positional isomerism (6,7- vs. 4,7-dimethoxy) may alter spatial interactions with muscarinic receptors, suggesting the target compound’s 4,7-substitution could optimize activity .

Pyrrolidine Carboxamide Derivatives in Patent Literature

Example 30: (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

- Key Differences :

- Introduces a hydroxy group at the pyrrolidine 4-position and a thiazole-linked benzyl group.

- Uses stereochemistry (2S,4R) to refine binding.

- Implications :

Example 24 (From ): 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]...}pyridine-2-carboxylic acid

- Key Differences: Integrates adamantane and pyrazole moieties, increasing molecular complexity. Retains a benzothiazole-amino group but lacks the pyrrolidine-carboxamide linkage.

Key Research Findings and Implications

- Substituent Position Matters: The 4,7-dimethoxy arrangement on benzothiazole may offer optimal electronic and steric effects compared to 6,7-substitutions in isoquinolines .

- Scaffold Flexibility : Pyrrolidine carboxamides (target compound, Example 30) exhibit tunable stereochemistry and hydrogen-bonding capacity, advantageous for drug design .

- Biological Trade-offs : Bulkier groups (e.g., bromo in Z14) improve target affinity but may reduce solubility, whereas methoxy groups balance lipophilicity and bioavailability .

Biological Activity

1-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring system combined with a pyrrolidine moiety and a carboxamide functional group. This unique structure is believed to contribute to its diverse biological activities.

Molecular Formula : CHNOS

Molecular Weight : Approximately 280.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can modulate enzymatic activities and cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

-

Anticancer Properties : Research has shown that the compound may possess anticancer activity through mechanisms such as:

- Inducing apoptosis in cancer cells.

- Inhibiting tubulin polymerization, which is critical for cancer cell division.

- Generating reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Research Findings

Recent studies have focused on evaluating the efficacy of this compound against different cancer cell lines and microorganisms. The following table summarizes key findings from various research studies:

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

- Case Study on Anticancer Activity : A study involving the treatment of MCF-7 breast cancer cells demonstrated that the compound significantly reduced cell viability at concentrations as low as 20 nM. The study suggested that the compound's ability to induce apoptosis was linked to its interaction with specific apoptotic pathways.

- Antimicrobial Efficacy : In a comparative study against common pathogens such as E. coli and S. aureus, the compound exhibited notable antimicrobial activity with IC values indicating effective inhibition at relatively low concentrations. This suggests potential for development into an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via coupling reactions between functionalized benzothiazole precursors and pyrrolidine-2-carboxamide derivatives. A common approach involves activating the carboxylic acid group of pyrrolidine-2-carboxylic acid using coupling agents like EDCI/HOBt, followed by reaction with 4,7-dimethoxy-1,3-benzothiazol-2-amine under inert conditions . To optimize yields, parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:acid) should be systematically tested using Design of Experiments (DoE) principles . Monitoring reaction progress via TLC or HPLC ensures intermediate purity.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Analytical techniques such as 1H/13C NMR (to confirm substituent positions and stereochemistry) and high-resolution mass spectrometry (HRMS, for molecular weight validation) are critical. For example, the methoxy groups on the benzothiazole ring should show distinct singlet peaks in the 3.8–4.0 ppm range in 1H NMR . Purity assessment via HPLC (≥95% by area under the curve) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) is recommended .

Q. What are the key safety considerations for handling this compound in the lab?

- Methodological Answer : Due to potential toxicity, use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact. Store the compound in a desiccator at 2–8°C to prevent degradation. Waste disposal must comply with local regulations for sulfur- and nitrogen-containing organics .

Advanced Research Questions

Q. How does the substitution pattern (4,7-dimethoxy) on the benzothiazole moiety influence bioactivity compared to analogs?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with alternative substituents (e.g., methyl, chloro) and testing them in biological assays (e.g., enzyme inhibition, antimicrobial activity). For example, dimethyl or halogen substitutions on benzothiazole derivatives have shown enhanced antimicrobial activity due to increased lipophilicity and membrane penetration . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins like bacterial dihydrofolate reductase .

Q. What experimental strategies resolve contradictions in reported biological data for benzothiazole derivatives?

- Methodological Answer : Discrepancies in biological activity (e.g., IC50 values) may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols by:

- Using the same cell lines (e.g., HepG2 for cytotoxicity) and passage numbers.

- Pre-dissolving compounds in DMSO (<0.1% final concentration to avoid solvent toxicity).

- Including positive controls (e.g., doxorubicin for anticancer assays). Statistical analysis (ANOVA with post-hoc tests) identifies significant differences .

Q. How can reaction kinetics and mechanisms be studied for functional group transformations in this compound?

- Methodological Answer : For oxidation/reduction reactions (e.g., methoxy to hydroxyl group conversion), use UV-Vis spectroscopy to monitor real-time changes in chromophore absorption. Kinetic parameters (rate constants, activation energy) can be derived via the Arrhenius equation. Isotopic labeling (e.g., deuterated solvents) combined with MS/MS fragmentation elucidates mechanistic pathways .

Key Methodological Recommendations

- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm the configuration of the pyrrolidine ring, as stereochemistry impacts biological activity .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to assess degradation products via LC-MS .

- Computational Support : Employ density functional theory (DFT) to model electronic effects of substituents on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.